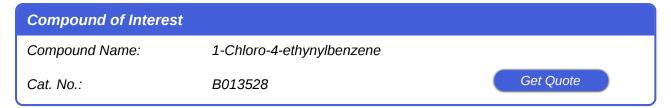


An In-depth Technical Guide to 1-Chloro-4ethynylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **1-Chloro-4-ethynylbenzene**, a key reagent in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science applications.

Core Molecular Data

1-Chloro-4-ethynylbenzene is an aromatic compound characterized by a benzene ring substituted with a chloro group and an ethynyl group at the para positions. Its fundamental properties are crucial for stoichiometric calculations and analytical characterization.

Table 1: Chemical Formula and Molecular Weight

Parameter	Value	Reference
Molecular Formula	C ₈ H ₅ Cl	[1][2][3][4][5]
Molecular Weight	136.578 g/mol	[1]
136.58 g/mol	[2][3][5]	

Table 2: Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	1-Chloro-4-ethynylbenzene	[1][2]
Synonyms	(p-Chlorophenyl)acetylene, (4- Chlorophenyl)acetylene	[1][2]
CAS Number	873-73-4	[1][2][3][4]
InChI Key	LFZJRTMTKGYJRS- UHFFFAOYSA-N	[1][2]
SMILES	C#CC1=CC=C(C=C1)Cl	[2]

Physicochemical Properties

Understanding the physicochemical properties of **1-Chloro-4-ethynylbenzene** is essential for its handling, storage, and application in experimental settings.

Table 3: Physical and Chemical Properties

Property	Value	Reference
Physical Form	Solid, White to Almost white powder/crystal	
Melting Point	45-47 °C	[5]
Boiling Point	79-82 °C (at 23 mmHg)	[5]
Solubility	Insoluble in water. Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene.	[5]

Experimental Protocols: Application in Sonogashira Coupling







1-Chloro-4-ethynylbenzene is a valuable substrate in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[6]

General Methodology for Sonogashira Coupling:

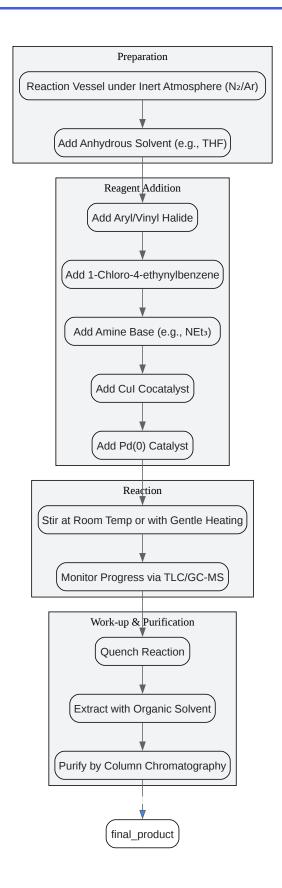
The reaction involves a palladium catalyst, a copper(I) cocatalyst, and an amine base to couple the terminal alkyne of **1-Chloro-4-ethynylbenzene** with an aryl or vinyl halide.[6][7][8]

Key Reagents & Conditions:

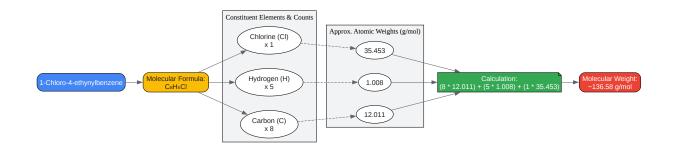
- Substrates: **1-Chloro-4-ethynylbenzene** and an aryl/vinyl halide (e.g., iodobenzene, bromobenzene).
- Palladium Catalyst: A palladium(0) source is essential. Common catalysts include Pd(PPh₃)₄
 or PdCl₂(PPh₃)₂.[8][9]
- Copper(I) Cocatalyst: Typically copper(I) iodide (CuI) is used to facilitate the reaction.[7]
- Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is required to deprotonate the alkyne.[8]
- Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
- Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and substrates.

Illustrative Experimental Workflow:









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